
Acalabrutinib-d3: A Technical Guide to Chemical
Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Acalabrutinib-d3

Cat. No.: B12373005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acalabrutinib-d3 is the deuterated analogue of Acalabrutinib, a highly selective, second-

generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Acalabrutinib covalently binds to the

Cys481 residue in the ATP-binding pocket of BTK, leading to irreversible inhibition of its kinase

activity. This mechanism of action makes it a crucial therapeutic agent in the treatment of

various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell

lymphoma (MCL). The incorporation of deuterium in place of hydrogen atoms can offer

advantages in drug development, such as improved metabolic stability and pharmacokinetic

profiles.[3] This technical guide provides a comprehensive overview of the known chemical

properties and stability of Acalabrutinib-d3, intended for researchers and professionals in drug

development.

Chemical and Physical Properties
Detailed physicochemical data for Acalabrutinib-d3 is not extensively available in public

literature, with much of the characterization referencing the non-deuterated form, Acalabrutinib.

The following tables summarize the available information.
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Identifier Value Source

IUPAC Name

4-[8-amino-3-[(2S)-1-(4,4,4-

trideuteriobut-2-

ynoyl)pyrrolidin-2-

yl]imidazo[1,5-a]pyrazin-1-yl]-

N-pyridin-2-ylbenzamide

[4]

Molecular Formula C₂₆H₂₀D₃N₇O₂ [1]

Molecular Weight 468.53 g/mol [1]

CAS Number

Not consistently available;

Parent (Acalabrutinib):

1420477-60-6

[5][6]

Appearance Crystalline solid [5]

Property Value (for Acalabrutinib) Source

Melting Point >133°C (decomposition) [7]

Boiling Point Data not available

Solubility

DMSO: ~25 mg/mLEthanol:

~15 mg/mLWater (pH < 3):

Freely solubleWater (pH > 6):

Practically insoluble1:1

DMSO:PBS (pH 7.2): ~0.5

mg/mL

[5]

pKa 3.5 and 5.8 [8]

Stability and Storage
Comprehensive stability studies specifically for Acalabrutinib-d3 are not widely published.

However, forced degradation studies on the parent compound, Acalabrutinib, provide valuable

insights into its potential degradation pathways.

Recommended Storage:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.clinivex.com/product/acalabrutinib-d3/
https://file.medchemexpress.com/batch_PDF/HY-W757743/Acalabrutinib-d3-DataSheet-MedChemExpress.pdf
https://file.medchemexpress.com/batch_PDF/HY-W757743/Acalabrutinib-d3-DataSheet-MedChemExpress.pdf
https://cdn.caymanchem.com/cdn/insert/19899.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Acalabrutinib
https://cdn.caymanchem.com/cdn/insert/19899.pdf
https://m.chemicalbook.com/ProductChemicalPropertiesCB22756514_EN.htm
https://cdn.caymanchem.com/cdn/insert/19899.pdf
https://www.pharmtech.com/view/in-vivo-demonstration-of-enhanced-bioavailability-of-acalabrutinib-asd-tablets
https://www.benchchem.com/product/b12373005?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373005?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid Form: Store at room temperature in the original container, protected from light and

moisture.[4] Some suppliers recommend storage at +4°C.

In Solution (e.g., DMSO): Can be stored at -20°C for up to 3 months.[7] Aqueous solutions

are not recommended for storage for more than one day.[5]

Degradation Profile (of Acalabrutinib): Forced degradation studies on Acalabrutinib have shown

it to be susceptible to degradation under the following conditions:

Acidic Conditions: Significant degradation observed.

Alkaline Conditions: Significant degradation observed.

Oxidative Conditions: Susceptible to degradation.

Neutral (Aqueous), Thermal, and Photolytic Conditions: Relatively stable.

Signaling Pathway
Acalabrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key

component of the B-cell receptor (BCR) signaling pathway. This pathway is crucial for B-cell

proliferation, trafficking, chemotaxis, and adhesion. By inhibiting BTK, Acalabrutinib effectively

disrupts these downstream signaling events, leading to apoptosis of malignant B-cells.
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Caption: Acalabrutinib-d3 inhibits BTK, a critical kinase in the B-cell receptor signaling

pathway.
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Experimental Protocols
The following are representative experimental protocols for the analysis of Acalabrutinib, which

can be adapted for Acalabrutinib-d3.

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) for Purity and
Quantification
This method is suitable for determining the purity of Acalabrutinib-d3 and for quantifying its

concentration in bulk material or formulations.

Instrumentation:

HPLC system with a UV detector

C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)

Reagents:

Acetonitrile (HPLC grade)

Potassium dihydrogen orthophosphate

Water (HPLC grade)

Orthophosphoric acid (for pH adjustment)

Chromatographic Conditions:

Mobile Phase: A mixture of a phosphate buffer (e.g., 0.1% potassium dihydrogen

orthophosphate) and acetonitrile (e.g., in a 70:30 v/v ratio). The pH of the aqueous phase

should be adjusted as needed.

Flow Rate: 1.0 mL/min

Column Temperature: Ambient
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Detection Wavelength: 294 nm

Injection Volume: 10 µL

Standard and Sample Preparation:

Standard Stock Solution: Accurately weigh about 25 mg of Acalabrutinib-d3 reference

standard and dissolve it in a suitable diluent (e.g., mobile phase) in a 50 mL volumetric flask

to obtain a concentration of 500 µg/mL.

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a

calibration curve (e.g., 12.5-75 µg/mL).

Sample Solution: Prepare the test sample at a concentration within the calibration range

using the same diluent.

Analysis: Inject the standard and sample solutions into the HPLC system and record the

chromatograms. The retention time and peak area are used for identification and quantification.
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Caption: General workflow for the RP-HPLC analysis of Acalabrutinib-d3.
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Forced Degradation Study Protocol
This protocol outlines a general procedure for assessing the stability of Acalabrutinib-d3
under various stress conditions.

Methodology:

Acid Degradation: To 1 mL of an Acalabrutinib-d3 stock solution, add 1 mL of 2N HCl. Heat

the solution at 60°C for 30 minutes. Cool and neutralize the solution before analysis.

Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 2N NaOH. Heat at 60°C for

30 minutes. Cool and neutralize before analysis.

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% hydrogen peroxide

(H₂O₂). Heat at 60°C for 30 minutes. Cool before analysis.

Thermal Degradation: Keep the solid Acalabrutinib-d3 in an oven at 105°C for 6 hours.

Dissolve the stressed sample in a suitable diluent for analysis.

Photolytic Degradation: Expose a solution of Acalabrutinib-d3 to UV light (200 Watt

hours/m²) for 7 days.

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (as described

above) to separate the parent drug from any degradation products. The percentage of

degradation can be calculated by comparing the peak area of the parent drug in the stressed

sample to that in an unstressed control sample.

Conclusion
Acalabrutinib-d3, as a deuterated standard, is a critical tool for the accurate quantification of

Acalabrutinib in biological matrices and for metabolic studies. While specific physicochemical

data for Acalabrutinib-d3 is limited, the information available for the non-deuterated parent

compound provides a strong foundation for its handling, storage, and analysis. The provided

experimental protocols can be adapted to suit specific research needs. Further studies are

warranted to fully characterize the unique properties and stability profile of Acalabrutinib-d3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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